molecular formula C13H13NO3 B13481554 6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline

6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline

Cat. No.: B13481554
M. Wt: 231.25 g/mol
InChI Key: RHFOQBFOTAOZFK-UHFFFAOYSA-N
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Description

6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the methoxy and oxirane groups in this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline typically involves the reaction of 6-methoxyisoquinoline with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the nucleophilic attack of the isoquinoline nitrogen on the epoxide, followed by ring-opening and subsequent cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the oxirane ring, making it less reactive in certain chemical reactions.

    6-Methoxy-2-quinolinecarbonitrile: Contains a cyano group instead of the oxirane ring, leading to different chemical and biological properties.

    4-Hydroxy-2-quinolones: Possess a hydroxyl group and exhibit different pharmacological activities.

Uniqueness

6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is unique due to the presence of both the methoxy and oxirane groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

6-methoxy-7-(oxiran-2-ylmethoxy)isoquinoline

InChI

InChI=1S/C13H13NO3/c1-15-12-4-9-2-3-14-6-10(9)5-13(12)17-8-11-7-16-11/h2-6,11H,7-8H2,1H3

InChI Key

RHFOQBFOTAOZFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=CC2=C1)OCC3CO3

Origin of Product

United States

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